molecular formula C15H17N B3357852 N-(1-phenylpropan-2-yl)aniline CAS No. 75859-35-7

N-(1-phenylpropan-2-yl)aniline

Cat. No.: B3357852
CAS No.: 75859-35-7
M. Wt: 211.3 g/mol
InChI Key: RXBOKNNFSDKJDQ-UHFFFAOYSA-N
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Description

N-(1-phenylpropan-2-yl)aniline (CAS 75859-35-7) is a secondary amine of interest in organic synthesis and chemical research. With a molecular formula of C15H17N and a molar mass of 211.30 g/mol, this compound serves as a versatile building block for the development of more complex molecular structures . Its structure, featuring both aniline and phenylpropyl moieties, presents a unique combination of steric and electronic properties that warrant investigation for various research applications . A common and efficient method for its synthesis is the reductive amination of phenylacetone with aniline, often using sodium borohydride or catalytic hydrogenation as the reducing agent . This compound is strictly intended for research applications in a controlled laboratory environment and is not for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-phenylpropan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-13(12-14-8-4-2-5-9-14)16-15-10-6-3-7-11-15/h2-11,13,16H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBOKNNFSDKJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10329234
Record name N-(1-phenylpropan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75859-35-7
Record name N-(1-phenylpropan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Preparation of N 1 Phenylpropan 2 Yl Aniline

Classical Synthetic Approaches for N-(1-phenylpropan-2-yl)aniline

Classical synthetic strategies provide robust and well-documented pathways to this compound. These methods are foundational in organic synthesis and offer versatility in precursor selection and reaction execution.

Reductive amination is a highly efficient method for synthesizing amines, including this compound. This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine. pearson.comrsc.org This one-pot procedure is favored for its operational simplicity and the wide availability of starting materials.

The primary substrates for the reductive amination synthesis of this compound are phenylacetone (B166967) (also known as phenyl-2-propanone or P2P) and aniline (B41778). bris.ac.uk Phenylacetone is a colorless oil that serves as the carbonyl-containing precursor, providing the 1-phenylpropan-2-yl backbone of the final molecule. wikipedia.org Aniline is an aromatic amine that provides the N-phenyl group. vedantu.com

The synthesis of phenylacetone itself can be achieved through various methods, including the Friedel-Crafts alkylation of benzene (B151609) with chloroacetone (B47974) or the ketonic decarboxylation of phenylacetic acid and acetic acid. wikipedia.org Aniline is a commodity chemical typically produced via the reduction of nitrobenzene (B124822). chemistrysteps.com The reaction between phenylacetone and aniline first forms an N-(1-phenylpropan-2-ylidene)aniline imine intermediate, which is subsequently reduced.

The choice of reducing agent is critical for the success of the reductive amination. The agent must be capable of reducing the imine intermediate without significantly reducing the starting carbonyl compound.

Hydride Reagents : Mild hydride reducing agents are commonly employed. Sodium triacetoxyborohydride (B8407120) (STAB) is a particularly effective reagent for this transformation due to its selectivity for imines and iminium ions over ketones and aldehydes. organic-chemistry.org It is known for its mild reaction conditions and broad functional group tolerance. Other borohydride (B1222165) reagents, such as sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN), can also be used, often requiring careful pH control to manage reactivity and selectivity. Phenylsilane, in the presence of a catalyst like dibutyltin (B87310) dichloride, has also been developed for the direct reductive amination of ketones with anilines. nih.gov

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. bris.ac.uk Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. Catalytic hydrogenation is an atom-economical and clean method, as the only byproduct is typically water. However, it may require specialized equipment to handle hydrogen gas under pressure and can sometimes lead to over-reduction of other functional groups if not carefully controlled. researchgate.net

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentChemical FormulaTypical ConditionsAdvantagesDisadvantages
Sodium TriacetoxyborohydrideNa(CH₃COO)₃BHAcetic acid, Dichloroethane (DCE)High selectivity, mild conditions, no pH control neededStoichiometric waste, relatively expensive
Sodium CyanoborohydrideNaBH₃CNMethanol (B129727), pH 6-7Mild, selective for imines at acidic pHToxic cyanide byproduct, requires pH control
Catalytic HydrogenationH₂/CatalystH₂ gas (1-50 atm), Pd/C, PtO₂, Raney NiAtom economical, cleanRequires pressure equipment, potential for over-reduction
PhenylsilanePhSiH₃Dibutyltin dichloride catalystMild conditionsCatalyst may be sensitive

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound.

Solvent Effects : The choice of solvent can significantly influence reaction rates and outcomes. For hydride reductions, common solvents include dichloromethane (B109758) (DCM), 1,2-dichloroethane (B1671644) (DCE), and tetrahydrofuran (B95107) (THF). For catalytic hydrogenation, alcohols like methanol or ethanol (B145695) are frequently used. The solvent must be inert to the reactants and reagents under the reaction conditions.

Temperature Control : Reductive aminations are typically run at temperatures ranging from 0 °C to room temperature, although some catalytic hydrogenations may require elevated temperatures. researchgate.net Temperature control is essential to manage the rate of reaction and prevent side reactions.

pH Regulation : When using pH-sensitive reducing agents like sodium cyanoborohydride, maintaining the pH in a slightly acidic range (pH 5-6) is necessary. This facilitates the formation of the iminium ion, which is more readily reduced than the neutral imine, while preventing significant hydrolysis of the borohydride reagent. pearson.com For reagents like STAB, pH control is generally not required.

An alternative classical approach to this compound is through the direct alkylation of aniline, which acts as a nucleophile. vedantu.com This method involves a nucleophilic substitution reaction where the nitrogen atom of aniline attacks an electrophilic carbon center.

In this pathway, aniline is reacted directly with a 1-phenyl-2-halopropane, such as 1-phenyl-2-chloropropane or 1-phenyl-2-bromopropane. The nitrogen atom of aniline, with its lone pair of electrons, acts as a nucleophile and displaces the halide leaving group from the alkyl chain. vedantu.comresearchgate.net

This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide (e.g., HCl, HBr) that is formed as a byproduct. The base prevents the protonation of the aniline starting material, which would render it non-nucleophilic. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃) or tertiary amines (e.g., triethylamine).

A significant challenge with this method is controlling the extent of alkylation. The product, this compound, is a secondary amine and can be more nucleophilic than the starting aniline, leading to a subsequent reaction to form the tertiary amine, N,N-bis(1-phenylpropan-2-yl)aniline. This can result in a mixture of mono- and di-alkylated products, necessitating careful control of stoichiometry and reaction conditions to favor the desired secondary amine. nih.gov

Table 2: Summary of Synthetic Pathways

Synthetic PathwayPrecursorsKey Reagents/ConditionsPrimary IntermediateKey Considerations
Reductive AminationPhenylacetone, AnilineReducing agent (e.g., Na(OAc)₃BH, H₂/Pd-C), Solvent (DCE, MeOH)Imine/Iminium IonGood selectivity for mono-alkylation, one-pot procedure.
Nucleophilic AlkylationAniline, 1-phenyl-2-halopropaneBase (e.g., K₂CO₃), Solvent (e.g., Acetonitrile)N/ARisk of over-alkylation leading to tertiary amine formation.

Nucleophilic Substitution and Alkylation Reactions

Use of Alcohols as Alkylating Agents

The N-alkylation of anilines using alcohols is a prominent method for synthesizing N-alkylanilines. This approach is considered environmentally favorable due to the ready availability of alcohols and the formation of water as the primary byproduct. The reaction typically proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. In this process, a catalyst temporarily removes hydrogen from the alcohol to form an intermediate aldehyde or ketone. This intermediate then reacts with the amine to form an imine, which is subsequently reduced by the previously "borrowed" hydrogen to yield the final N-alkylated amine.

Manganese pincer complexes have been demonstrated as effective catalysts for the N-alkylation of anilines with primary alcohols. For instance, the reaction of aniline with benzyl (B1604629) alcohol in the presence of a manganese catalyst and a base like potassium tert-butoxide can produce N-benzylaniline in good yields. nih.gov Non-noble metal-based catalysts, such as those based on nickel, have also been developed for this transformation, offering a more sustainable option. Nickel nanoparticles supported on materials like θ-Al2O3 can effectively catalyze the mono-alkylation of various anilines with both benzyl and aliphatic alcohols without the need for additives. researchgate.net

Visible-light-induced methods have also emerged for the N-alkylation of anilines. For example, the reaction of aniline with 4-hydroxybutan-2-one can be achieved under visible light irradiation in the presence of ammonium (B1175870) bromide, avoiding the need for metal catalysts, oxidants, or bases. nih.gov

Table 1: Examples of N-Alkylation of Anilines with Alcohols
Aniline DerivativeAlcoholCatalyst/MethodProductReference
AnilineBenzyl alcoholManganese pincer complexN-benzylaniline nih.gov
AnilineVarious aliphatic and benzyl alcoholsNi/θ-Al2O3Corresponding N-alkylanilines researchgate.net
Aniline4-hydroxybutan-2-oneVisible light/NH4Br4-(phenylamino)butan-2-one nih.gov

Catalytic Strategies in this compound Synthesis

Catalysis plays a crucial role in the efficient and selective synthesis of this compound. Various catalytic systems, including heterogeneous, homogeneous, and Lewis acid catalysts, have been employed to facilitate the key bond-forming reactions.

Heterogeneous catalysts are widely used in organic synthesis due to their ease of separation from the reaction mixture and potential for recyclability. Palladium on carbon (Pd/C) and Raney Nickel are prominent examples used in the synthesis of secondary anilines.

One common route is the one-pot reductive amination of aldehydes with nitroarenes. mdpi.com This process involves the reduction of a nitro group to an amine, condensation with an aldehyde to form an imine, and subsequent reduction of the imine to the secondary amine. Pd/C is an effective catalyst for this tandem reaction. mdpi.com For the synthesis of this compound, this would involve the reaction of nitrobenzene with phenylacetone.

Raney Nickel, a fine-grained nickel-aluminum alloy, is another powerful hydrogenation catalyst. wikipedia.org It is particularly effective for low-pressure hydrogenations and is used in the reduction of various functional groups, including nitro compounds and imines. sci-hub.se The preparation of Raney Nickel involves treating the alloy with concentrated sodium hydroxide (B78521) to leach out the aluminum, resulting in a porous, high-surface-area nickel catalyst. In the context of this compound synthesis, Raney Nickel can be used to catalyze the reductive amination of phenylacetone with aniline. The catalyst's activity can sometimes be enhanced by the addition of promoters.

Table 2: Heterogeneous Catalysts in Amine Synthesis
CatalystReaction TypeKey FeaturesReference
Palladium on Carbon (Pd/C)Reductive amination of aldehydes with nitroarenesEnables one-pot synthesis of secondary anilines. mdpi.com
Raney NickelHydrogenation of nitro compounds and iminesHighly active for low-pressure hydrogenations. wikipedia.orgsci-hub.se

Homogeneous catalysts, which exist in the same phase as the reactants, often offer high selectivity and activity under mild reaction conditions. Ruthenium-based complexes are notable examples used in the synthesis of amines. For instance, a catalyst prepared in situ from [Ru(acac)3] and 1,1,1-tris(diphenylphosphinomethyl)ethane (B1585349) (triphos) can selectively hydrogenate amides to amines. rsc.orgnih.gov While this specific example relates to amide reduction, similar ruthenium and other transition metal complexes, such as those of iridium, are employed in the N-alkylation of amines with alcohols through the borrowing hydrogen mechanism. organic-chemistry.org These catalysts facilitate the dehydrogenation of the alcohol to an aldehyde or ketone, which then undergoes condensation with the amine and subsequent hydrogenation of the resulting imine.

Lewis acids are effective catalysts for reductive amination reactions by activating the carbonyl group towards nucleophilic attack by the amine. masterorganicchemistry.com Various Lewis acids, including titanium(IV) isopropoxide, zinc iodide, and scandium triflate, have been utilized. For example, TiCl4 has been shown to catalyze the reaction of aromatic carbonyl compounds with aminohydrosilanes to produce tertiary amines. thieme-connect.com

Scandium triflate (Sc(OTf)3) is a particularly versatile and water-stable Lewis acid catalyst used in a range of organic transformations. wikipedia.org It has been employed in the N-alkylation of aryl amines under mild conditions. nih.govacs.org The catalytic activity of scandium triflate is attributed to its ability to activate substrates and facilitate key bond-forming steps. scandium.org In the synthesis of this compound, a Lewis acid like scandium triflate could be used to catalyze the reductive amination of phenylacetone with aniline in the presence of a suitable reducing agent.

Table 3: Lewis Acids in Reductive Amination
Lewis AcidReactionKey AdvantageReference
Titanium(IV) chloride (TiCl4)Reductive amination of aromatic carbonyls with aminohydrosilanesEffective for tertiary amine synthesis. thieme-connect.com
Scandium triflate (Sc(OTf)3)N-alkylation of aryl aminesWater-stable and can be used in catalytic amounts. wikipedia.orgnih.govacs.org
Tin(IV)-based Lewis acidsReductive amination of organic carbonylsMoisture tolerant, allowing for reactions under less stringent conditions. nih.gov

Stereoselective and Chiral Synthesis of this compound

The synthesis of specific stereoisomers of this compound is of significant interest, particularly for pharmaceutical applications where chirality can greatly influence biological activity. Chemoenzymatic methods employing biocatalysis have emerged as powerful tools for achieving high enantioselectivity.

Chemoenzymatic Synthesis via Biocatalysis

Biocatalysis utilizes enzymes to perform chemical transformations with high stereo-, regio-, and chemoselectivity under mild reaction conditions. semanticscholar.org For the synthesis of chiral amines, several classes of enzymes, including transaminases, lipases, and oxidoreductases, have been extensively studied. nih.govmdpi.comresearchgate.net

Transaminases (TAs) are particularly valuable for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov These enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor. For the synthesis of enantiomerically pure (R)- or (S)-N-(1-phenylpropan-2-yl)aniline, a transaminase could be used to asymmetrically aminate phenylacetone to produce the corresponding chiral 1-phenylpropan-2-amine, which can then be subsequently N-arylated. The stereochemical outcome is determined by the specific transaminase used. researchgate.net Immobilized whole-cell biocatalysts containing (R)-transaminase activity have been successfully applied to the synthesis of novel disubstituted 1-phenylpropan-2-amines with high conversion and excellent enantiomeric excess. nih.gov

Lipases are another class of enzymes that can be used in the synthesis of chiral amines, often through the kinetic resolution of racemic mixtures. mdpi.com For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic 1-phenylpropan-2-amine, allowing for the separation of the two enantiomers. researchgate.net Lipases have also been shown to catalyze amidation reactions via C-C bond cleavage of 1,3-diketones with anilines. mdpi.com

The combination of chemical synthesis with biocatalysis, known as chemoenzymatic synthesis, provides a versatile approach to complex chiral molecules. rjraap.comucl.ac.uk For example, a chemical reaction can be used to generate a prochiral intermediate, which is then stereoselectively transformed by an enzyme. In the case of this compound, a chemoenzymatic route could involve the chemical synthesis of phenylacetone followed by a biocatalytic asymmetric reductive amination or transamination to introduce the chiral amine functionality. manchester.ac.ukuniovi.es

Table 4: Enzymes in Chiral Amine Synthesis
Enzyme ClassReaction TypeApplication in this compound SynthesisReference
Transaminases (TAs)Asymmetric amination of ketonesStereoselective synthesis of chiral 1-phenylpropan-2-amine from phenylacetone. nih.govresearchgate.net
LipasesKinetic resolution of racemic amines/amidesResolution of racemic 1-phenylpropan-2-amine. mdpi.comresearchgate.net
Oxidoreductases (e.g., Imine Reductases)Asymmetric reductive aminationDirect stereoselective synthesis of chiral amines from ketones. nih.govresearchgate.net

Asymmetric Catalysis in this compound Synthesis

Beyond biocatalysis, asymmetric chemical catalysis provides a powerful alternative for the enantioselective synthesis of this compound, primarily through reductive amination.

Asymmetric reductive amination using transition metal catalysts is a premier method for synthesizing chiral amines. This approach involves the condensation of phenylacetone and aniline to form an imine, which is then asymmetrically reduced by a metal hydride complex containing a chiral ligand. The design and screening of these chiral ligands are paramount to achieving high enantioselectivity.

Commonly used metals include iridium, rhodium, and ruthenium, complexed with chiral phosphine (B1218219) ligands such as those based on BINAP, Josiphos, or PhanePhos scaffolds. The choice of metal, ligand, and reaction conditions (solvent, temperature, hydrogen pressure) all influence the reaction's efficiency and stereochemical outcome. The development of new ligands continues to be an active area of research, aiming to broaden the substrate scope and improve catalyst performance for challenging substrates like N-aryl ketimines.

Diastereoselective synthesis offers another route to control the stereochemistry of the final product. This can be achieved by employing a chiral auxiliary or starting from an enantiopure precursor. For instance, a chiral amine can be used as an auxiliary, which, after reacting with phenylacetone, directs the stereoselective reduction of the resulting imine. Subsequent removal of the auxiliary yields the enantiomerically enriched target amine.

Alternatively, one could start with an enantiopure precursor such as (R)- or (S)-1-phenylpropan-2-amine, synthesized via biocatalysis as described previously. The subsequent N-arylation with a suitable aniline derivative is a diastereoselective process if the arylating agent also contains a stereocenter. More commonly, the N-arylation of the enantiopure primary amine with a non-chiral partner like aniline directly yields the enantiopure target compound without generating new diastereomers. This combination of biocatalysis and chemical synthesis represents a highly effective and modular diastereoselective approach.

Chiral Resolution Techniques for Racemic Mixtures

The separation of racemic mixtures of this compound into its constituent enantiomers is a critical process for stereospecific applications. Chiral resolution, also known as enantiomeric resolution, is a fundamental process in stereochemistry for this purpose. wikipedia.org

Diastereomeric Salt Formation

The most prevalent method for chiral resolution is the conversion of a racemic mixture into a pair of diastereomeric derivatives. wikipedia.org This is typically achieved by reacting the racemic amine with a chiral resolving agent, most often a chiral acid. The resulting diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.orgresearchgate.net After separation, the pure enantiomer is recovered by removing the resolving agent, often through simple deprotonation with a base. wikipedia.org

Commonly employed chiral resolving agents for amines include enantiomerically pure forms of tartaric acid, mandelic acid, malic acid, and camphorsulfonic acid. wikipedia.orglibretexts.org The selection of the appropriate resolving agent and solvent system is crucial and often determined empirically, as the efficiency of the separation depends on the difference in solubility between the two diastereomeric salts. researchgate.net

A study on the resolution of the closely related compound (1-methyl-2-phenyl)-ethylamine using (-)-tartaric acid provides a relevant methodological example. The process involved dissolving the racemic amine in a mixture of isopropyl alcohol (IPA) and aqueous hydrochloric acid, followed by the addition of the tartaric acid resolving agent. gavinpublishers.com The resulting diastereomeric salt of the desired enantiomer preferentially crystallizes and can be isolated by filtration. gavinpublishers.com Subsequent purification steps, such as recrystallization or digestion in a solvent, can further enhance the enantiomeric excess (ee) of the product. gavinpublishers.com

Table 1: Example Parameters for Diastereomeric Salt Resolution of a Phenylpropanamine Analogue

ParameterValue/ConditionSource
Racemic Compound(1-methyl-2-phenyl)-ethylamine gavinpublishers.com
Resolving Agent(-)-Tartaric Acid gavinpublishers.com
SolventIsopropyl Alcohol (IPA) / Water gavinpublishers.com
Initial Yield87.5% gavinpublishers.com
Initial Enantiomeric Excess83.5% gavinpublishers.com
Yield after Purification70.0% gavinpublishers.com
Final Enantiomeric Excess95% gavinpublishers.com

This interactive table is based on data for a structural analogue and illustrates a typical outcome for this resolution technique.

Kinetic Resolution Methods

Kinetic resolution is an alternative strategy that differentiates enantiomers based on their different reaction rates with a chiral catalyst or reagent. wikipedia.org This process results in an enantioenriched sample of the less reactive enantiomer, while the more reactive enantiomer is converted into a new product. wikipedia.org Unlike diastereomeric salt formation, this method relies on differing chemical properties of the racemic starting materials rather than the physical properties of diastereomeric products. wikipedia.org

Enzymatic kinetic resolution is a widely used and highly effective technique. Lipases are commonly employed to catalyze the enantioselective acylation of racemic amines or alcohols. nih.govnih.gov For a compound like this compound, a lipase could selectively catalyze the acylation of one enantiomer, allowing the unreacted enantiomer to be recovered with high optical purity. The efficiency of such resolutions is often high, with excellent enantioselectivity reported for various substrates. mdpi.com

Non-enzymatic kinetic resolution methods have also been developed. These often involve synthetic chiral catalysts, such as chiral phosphoric acids or amidine-based catalysts, to achieve enantioselective transformations. nih.govrsc.org For instance, chiral phosphoric acid catalysis has been shown to be effective in the kinetic resolution of N-aryl β-amino alcohols through asymmetric amination reactions. rsc.org

Synthesis of Analogues and Derivatized Forms of this compound

The synthesis of analogues and derivatives of this compound allows for the systematic modification of its chemical structure to study structure-activity relationships.

N-Substituted this compound Derivatives

Modification at the nitrogen atom of the secondary amine is a common derivatization strategy. Standard synthetic methods such as N-alkylation and N-acylation can be readily applied.

N-Alkylation: This can be achieved by reacting this compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base to neutralize the hydrogen halide byproduct. This method is a conventional route for preparing N-aryl heterocyclic amines. mdpi.com

N-Acylation: The introduction of an acyl group can be accomplished using an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride). This reaction typically proceeds readily to form the corresponding amide derivative.

Table 2: Potential N-Substituted Derivatives and Corresponding Reagents

N-SubstituentDerivative ClassReagent Example
Methyl (-CH₃)N-Alkyl AmineMethyl Iodide (CH₃I)
Ethyl (-C₂H₅)N-Alkyl AmineEthyl Bromide (C₂H₅Br)
Acetyl (-COCH₃)N-Acyl AmideAcetyl Chloride (CH₃COCl)
Benzoyl (-COC₆H₅)N-Acyl AmideBenzoyl Chloride (C₆H₅COCl)

Ring-Substituted this compound Analogues

Introducing substituents onto the aromatic rings of this compound can be accomplished either by direct modification of the parent molecule or by starting the synthesis with already substituted precursors.

Direct electrophilic aromatic substitution (e.g., halogenation, nitration) on the aniline ring is a feasible approach. The secondary amino group is an activating, ortho-, para- directing group, which would guide incoming electrophiles to these positions.

A more versatile strategy involves a multi-step synthesis starting from substituted precursors. For example, a ring-substituted analogue can be prepared via the reductive amination of a substituted 1-phenylpropan-2-one with a substituted aniline. This approach allows for precise control over the position and type of substituent on either aromatic ring. Various methods exist for the synthesis of substituted anilines, including the reaction of substituted chlorobenzenes with imines in the presence of a transition metal catalyst. google.com Similarly, substituted 1-arylpropan-2-ones can be prepared from corresponding substituted allylbenzenes. researchgate.net

Table 3: Examples of Ring-Substituted Analogues

SubstituentPotential Position(s) on Aniline RingPotential Position(s) on Phenyl Ring
Fluoro (-F)ortho, meta, paraortho, meta, para
Chloro (-Cl)ortho, meta, paraortho, meta, para
Methyl (-CH₃)ortho, meta, paraortho, meta, para
Nitro (-NO₂)ortho, paraortho, meta, para

Synthetic Routes to Precursors and Intermediates

The primary synthetic route to this compound involves the reductive amination of 1-phenylpropan-2-one (also known as phenyl-2-propanone or P-2-P) with aniline.

Synthesis of 1-Phenylpropan-2-one (P-2-P): This key ketone intermediate can be synthesized through various methods. A chemoenzymatic approach involves the Wacker-Tsuji oxidation of allylbenzene, catalyzed by a metal complex, to yield 1-phenylpropan-2-one. researchgate.net

The synthesis of precursors for derivatized analogues follows similar logic. For instance, to synthesize a chloro-substituted analogue, one could start with 4-chloroaniline (B138754) and 1-phenylpropan-2-one, or alternatively, with aniline and 4-chloro-1-phenylpropan-2-one. The synthesis of these substituted starting materials is well-established in organic chemistry.

Chemical Reactivity and Transformation Mechanisms of N 1 Phenylpropan 2 Yl Aniline

Oxidation Reactions of the Amine Moiety and Aromatic Ring

Aromatic amines are susceptible to oxidation, and N-(1-phenylpropan-2-yl)aniline is no exception. The lone pair of electrons on the nitrogen atom and the electron-rich nature of the aromatic rings make the molecule reactive towards oxidizing agents. slideshare.net Oxidation can lead to the formation of new carbon-nitrogen or nitrogen-nitrogen bonds. noaa.govresearchgate.net Upon exposure to air, aromatic amines can slowly oxidize, often resulting in a change of color from colorless to darker shades. slideshare.net Vigorous oxidation conditions, such as the use of potassium dichromate and sulfuric acid, can lead to the formation of quinones. slideshare.net

Nitroso Derivatives: The reaction of secondary aromatic amines with nitrous acid typically yields N-nitrosoamines. slideshare.net In the case of this compound, treatment with a nitrosating agent would be expected to form N-nitroso-N-(1-phenylpropan-2-yl)aniline. Under acidic conditions, this N-nitrosoamine can potentially undergo a Fischer–Hepp rearrangement, where the nitroso group migrates from the nitrogen atom to the para-position of the aniline (B41778) ring, yielding a C-nitroso compound. nih.gov The direct nitrosation of aromatic amines is a well-established method for preparing para-nitroso derivatives. nih.gov

Nitro Derivatives: Direct nitration of aromatic amines like aniline using standard nitric and sulfuric acid mixtures can be challenging. The amino group is a powerful activating substituent, which makes the aromatic ring highly reactive and prone to overreaction and oxidative decomposition. libretexts.org To achieve controlled nitration, the amine functionality is often protected, for instance, by acetylation, to attenuate its activating effect. libretexts.org Alternatively, specific reagents can be employed. For example, N-nitroso anilines have been used as a source of the nitro group for the nitration of N-alkyl anilines. researchgate.net Oxidation of aniline with potassium permanganate (B83412) in a neutral solution can also yield nitrobenzene (B124822). noaa.gov

Electrochemical oxidation provides an alternative to chemical reagents for transforming amine compounds. nih.govmdpi.com This method has been extensively studied for various amines, including aniline derivatives, and offers a route to synthesize and modify a wide range of molecules. nih.govmdpi.comnih.gov The anodic reactivity of these compounds has been a subject of research for many decades. nih.govmdpi.com

A key step in the oxidation of many amines is the formation of a reactive iminium ion intermediate. nih.govnih.gov The catalytic oxidation of the C-H bond adjacent (alpha) to the nitrogen atom is a common strategy in organic synthesis to generate these intermediates. nih.gov In the electrochemical oxidation of a secondary amine like this compound, the process is initiated by the loss of an electron from the nitrogen atom, followed by the loss of a proton from the adjacent carbon, resulting in the formation of a highly reactive iminium ion. nih.gov This electrophilic species is central to subsequent transformations. nih.gov

The general mechanism for the formation of an iminium ion via electrochemical oxidation can be summarized as follows:

Initial Oxidation: The secondary amine (R₂NH) loses an electron at the anode surface to form a radical cation (R₂NH⁺•).

Deprotonation: The radical cation loses a proton from the α-carbon to form a neutral amino radical.

Second Oxidation: The amino radical is further oxidized, losing another electron to form the iminium ion ([R₂N=CH-R']⁺).

The iminium ion generated during oxidation is a potent electrophile and is highly susceptible to attack by nucleophiles. nih.gov This reactivity allows for the formation of new chemical bonds and the construction of more complex molecular architectures. nih.govresearchgate.net A diverse range of nucleophiles can be used to "trap" the iminium intermediate, leading to various functionalized products. nih.gov This strategy has been employed to synthesize biologically relevant molecules. nih.gov

NucleophileProduct Type
Cyanide (CN⁻)α-Aminonitrile
Nitroalkanes (R-CH₂-NO₂)β-Nitroamine
1,3-Dicarbonyl Compoundsβ-Amino-carbonyl Compound
PhenolsMannich-type Adduct

This table illustrates potential reactions based on the known reactivity of iminium ions with various nucleophiles. nih.govnih.gov

Electrochemical Oxidation Pathways

Reduction Reactions of this compound

Reduction reactions of this compound can target the aromatic rings, offering a pathway to saturated cyclic structures.

The hydrogenation of aromatic rings is a thermodynamically favorable but kinetically slow process that requires specific catalysts and conditions due to the stability of the aromatic system.

Catalytic Hydrogenation: Aromatic rings are generally resistant to catalytic hydrogenation under conditions that readily reduce alkene double bonds. libretexts.org To reduce the phenyl rings in this compound to cyclohexyl rings, more rigorous conditions are necessary. This typically involves the use of catalysts such as platinum or rhodium on carbon, often combined with high pressures of hydrogen gas and elevated temperatures. libretexts.org The hydrogenation of aniline to produce cyclohexylamine (B46788) is a known industrial process, often utilizing supported ruthenium catalysts. researchgate.net

Metal-Free Hydrogenation: An alternative approach involves the use of "frustrated Lewis pairs" (FLPs). For instance, the combination of a sterically hindered Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), and an N-substituted aniline can activate molecular hydrogen (H₂) and facilitate the hydrogenation of the N-phenyl ring without the need for a transition metal catalyst. tcichemicals.com

MethodCatalyst / ReagentConditionsProduct
Catalytic HydrogenationPlatinum or Rhodium on CarbonHigh H₂ pressure, elevated temperatureN-(1-cyclohexylpropan-2-yl)cyclohexanamine
Metal-Free Hydrogenation (FLP)B(C₆F₅)₃H₂ atmosphereN-(1-phenylpropan-2-yl)cyclohexanamine

This table summarizes general conditions for the hydrogenation of N-aryl amines based on established methods. libretexts.orgtcichemicals.com

Cleavage of the Amine Bond

The carbon-nitrogen (C-N) bond in N-alkylanilines like this compound is generally stable under typical organic reaction conditions. However, its cleavage can be induced under specific, more forceful conditions.

Oxidative Cleavage : This process involves the oxidation of the C-N bond, which can be challenging due to competitive reactions like N-oxidation or oxidation of the alpha-carbon. researchgate.net The mechanism often starts with the oxidative dehydrogenation at the N-H and α-C-H positions to form an imine intermediate, which is then hydrolyzed to cleave the C-N bond. researchgate.net

Hydrogenolysis : Catalytic hydrogenolysis is a common method for cleaving N-benzyl groups. nih.govacs.org While the 1-phenylpropan-2-yl group is not a simple benzyl (B1604629) group, under certain conditions with catalysts like palladium on carbon (Pd/C), particularly facilitated by acidic conditions or specialized co-catalysts like niobic acid, cleavage of the N-alkyl bond can occur. nih.govacs.org This process involves the addition of hydrogen across the C-N bond.

These reactions are not routine transformations for this class of compounds and require specific reagents and conditions to proceed effectively.

Electrophilic Aromatic Substitution on the Aniline Ring

The aniline ring in this compound is activated towards electrophilic aromatic substitution (SEAr) due to the electron-donating nature of the secondary amine substituent. The nitrogen atom's lone pair of electrons increases the electron density of the aromatic ring through resonance, making it more nucleophilic.

The directing effect of the N-(1-phenylpropan-2-yl)amino group governs the position of substitution on the aniline ring.

Halogenation : The reaction of N-alkylanilines with halogens like bromine (Br₂) or chlorine (Cl₂) is typically fast. The amino group is a strong ortho-, para-director. Due to the steric bulk of the N-(1-phenylpropan-2-yl) substituent, the para-position is significantly favored over the ortho-positions. youtube.com However, direct halogenation of highly activated rings like anilines can be difficult to control and may lead to multiple substitutions. chemistrysteps.com

Nitration : The nitration of N-alkylanilines requires careful consideration of reaction conditions. Using a mixture of nitric acid and sulfuric acid can lead to a significant amount of the meta-substituted product. This is because the strongly acidic conditions protonate the amine nitrogen, forming an anilinium ion. The resulting -NHR⁺ group is strongly deactivating and a meta-director. To achieve para-nitration, milder nitrating agents or protection of the amine group are often employed. researchgate.netresearchgate.net For instance, using tert-butyl nitrite (B80452) can lead to regioselective nitration. researchgate.net The mechanism of nitration involves the formation of a nitronium ion (NO₂⁺) which is attacked by the electron-rich aniline ring, forming a resonance-stabilized intermediate known as a sigma complex or arenium ion. nih.gov

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

Reaction Electrophile Typical Reagents Expected Major Product
Halogenation Br⁺ Br₂ 4-Bromo-N-(1-phenylpropan-2-yl)aniline
Nitration NO₂⁺ HNO₃, H₂SO₄ Mixture, significant meta-isomer
Nitration (Mild) NO₂⁺ tert-Butyl Nitrite 4-Nitro-N-(1-phenylpropan-2-yl)aniline
Sulfonation SO₃ Fuming H₂SO₄ 4-(N-(1-phenylpropan-2-yl)amino)benzenesulfonic acid
Friedel-Crafts Acylation R-C=O⁺ Acyl chloride, AlCl₃ Not typically successful due to complexation with the amine

The N-(1-phenylpropan-2-yl) group has a profound influence on the reactivity and regioselectivity of electrophilic aromatic substitution on the aniline ring.

Electronic Effect : As an N-alkyl group, it is an electron-donating group by induction, which enhances the activating effect of the nitrogen's lone pair, making the ring more reactive than aniline itself.

Steric Effect : This is the most significant influence of the bulky 1-phenylpropan-2-yl group. It sterically hinders access to the ortho positions of the aniline ring. youtube.comresearchgate.netnih.gov Consequently, electrophilic attack occurs almost exclusively at the less hindered para-position. This steric hindrance leads to high regioselectivity for para-substitution, which is often desirable in synthesis. nih.gov

Reactions Involving the Secondary Amine Group

The secondary amine group in this compound is nucleophilic due to the lone pair of electrons on the nitrogen atom. It readily participates in reactions with various electrophiles.

Acylation is a characteristic reaction of secondary amines, leading to the formation of amides. This reaction involves the substitution of the hydrogen atom on the nitrogen with an acyl group (R-C=O).

The reaction typically proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the secondary amine attacks the electrophilic carbonyl carbon of the acylating agent. Common acylating agents include:

Acyl Chlorides (e.g., Acetyl Chloride) : These are highly reactive and react readily with secondary amines. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrochloric acid (HCl) byproduct. youtube.com

Acid Anhydrides (e.g., Acetic Anhydride) : These are also effective acylating agents and are often preferred as they are less moisture-sensitive than acyl chlorides and the byproduct is a carboxylic acid, which is less corrosive than HCl. researchgate.netresearchgate.netijcrt.orgnih.gov

Table 2: Common Acylation Reactions of this compound

Acylating Agent Reagent Formula Product Name
Acetyl Chloride CH₃COCl N-Acetyl-N-(1-phenylpropan-2-yl)aniline
Acetic Anhydride (B1165640) (CH₃CO)₂O N-Acetyl-N-(1-phenylpropan-2-yl)aniline
Benzoyl Chloride C₆H₅COCl N-Benzoyl-N-(1-phenylpropan-2-yl)aniline

Similar to acylation, sulfonylation involves the reaction of the secondary amine with a sulfonyl chloride to form a sulfonamide. This reaction is a reliable method for synthesizing N,N-disubstituted sulfonamides.

The most common sulfonylating agent is p-toluenesulfonyl chloride (TsCl), but other sulfonyl chlorides like benzenesulfonyl chloride are also used. semanticscholar.orgsvkm-iop.ac.ingeorganics.sk The reaction is typically carried out in the presence of a base, such as pyridine or aqueous sodium hydroxide (B78521), to neutralize the HCl formed. semanticscholar.orgresearchgate.net

Table 3: Common Sulfonylation Reactions of this compound

Sulfonylating Agent Reagent Formula Product Name
p-Toluenesulfonyl Chloride CH₃C₆H₄SO₂Cl N-(1-phenylpropan-2-yl)-N-phenyl-4-methylbenzenesulfonamide
Benzenesulfonyl Chloride C₆H₅SO₂Cl N-(1-phenylpropan-2-yl)-N-phenylbenzenesulfonamide

Carbamate Formation (e.g., Methyl N-(1-phenylpropan-2-yl)carbamate)

The secondary amine functionality of this compound allows it to readily undergo reactions to form carbamates. Carbamates are esters of carbamic acid and are structurally characterized by an ester carbonyl group attached to a nitrogen atom. The formation of Methyl N-(1-phenylpropan-2-yl)carbamate serves as a representative example of this transformation.

Several synthetic routes can be employed for the synthesis of carbamates from secondary amines. A common and efficient method involves the reaction of the amine with an alkyl chloroformate, such as methyl chloroformate, in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate. This is followed by the elimination of a chloride ion to yield the protonated carbamate, which is then deprotonated by the base to give the final product.

An alternative "greener" approach involves the use of carbon dioxide (CO2) as a C1 source. The amine can react with CO2 to form a carbamic acid intermediate, which is then esterified. researchgate.net This can be achieved by reacting the amine with CO2 and a suitable methylating agent, such as methyl iodide, in the presence of a base. wikipedia.org

Method Reagents General Conditions Advantages/Disadvantages
Alkyl Chloroformate This compound, Methyl Chloroformate, Base (e.g., Triethylamine, Pyridine)Inert solvent (e.g., Dichloromethane (B109758), THF), typically at 0 °C to room temperature.High yields, widely applicable. Reagents can be toxic and corrosive.
Carbon Dioxide This compound, CO2, Methylating Agent (e.g., CH3I), Base (e.g., Cs2CO3, DBU)Anhydrous polar aprotic solvent (e.g., DMF).Utilizes a renewable C1 source (CO2). May require higher pressures or specific catalysts.
Transcarbamoylation This compound, Methyl Carbamate Donor (e.g., Phenyl N-methylcarbamate), CatalystTypically requires heat and a catalyst (e.g., tin compounds).Avoids highly reactive reagents like chloroformates. Equilibrium may need to be driven to completion.

Schiff Base Formation with Carbonyl Compounds

The term "Schiff base" typically refers to an imine formed through the condensation of a primary amine with an aldehyde or a ketone. acs.orgresearchgate.net this compound, being a secondary amine, does not form a stable, neutral Schiff base (imine) in the same manner. Instead, its reaction with carbonyl compounds under acidic conditions leads to the formation of a cationic species known as an iminium ion . wikipedia.org

The key difference lies in the final deprotonation step. In the formation of an imine from a primary amine, a proton is removed from the nitrogen atom to yield the neutral C=N double bond. libretexts.org With a secondary amine like this compound, the nitrogen atom in the tetrahedral intermediate (carbinolamine) is subsequently protonated and water is eliminated, but the resulting nitrogen atom lacks a proton to be removed for neutralization. This results in a positively charged species, the iminium ion ([R2C=NR'2]+). wikipedia.orgucalgary.ca

Reaction Mechanism for Iminium Ion Formation:

Nucleophilic Attack: The lone pair of electrons on the nitrogen of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a neutral carbinolamine intermediate.

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).

Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, forming a carbon-nitrogen double bond and resulting in the positively charged iminium ion.

These iminium ions are highly reactive electrophilic intermediates and are susceptible to hydrolysis back to the parent amine and carbonyl compound. wikipedia.orgmdpi.com They are important intermediates in various organic reactions, including the Mannich reaction and reductive aminations. wikipedia.org

Abiotic and Chemical Degradation Pathways

Hydrolytic Stability of the Amine Linkage

The amine linkage in this compound, which consists of a carbon-nitrogen single bond (C-N), is generally highly stable towards hydrolysis under typical environmental and physiological conditions (pH 3-10). This stability is in stark contrast to other nitrogen-containing functional groups such as amides, imines (Schiff bases), and carbamates, which are significantly more susceptible to hydrolytic cleavage. mdpi.com

The robustness of the amine C-N bond can be attributed to several factors:

Bond Strength: The C-N single bond is thermodynamically stable.

Lack of a Carbonyl Group: Unlike amides and carbamates, the amine nitrogen is not adjacent to a carbonyl group, which would make the adjacent carbon more electrophilic and susceptible to nucleophilic attack by water.

Poor Leaving Group: For hydrolysis to occur via nucleophilic substitution, a portion of the molecule would need to act as a leaving group. Both the phenylamino (B1219803) group (-NHPh) and the 1-phenylpropan-2-yl group are very poor leaving groups under non-extreme conditions.

Cleavage of the C-N bond in N-alkylanilines typically requires harsh chemical conditions, such as strong acids at high temperatures or potent oxidizing agents, which are not characteristic of typical abiotic degradation scenarios.

Functional Group General Structure Hydrolytic Stability Reason for Lability
Secondary Amine R-NH-R'High Stable C-N single bond; poor leaving groups.
Amide R-CO-NH-R'Moderate Susceptible to acid/base-catalyzed hydrolysis due to the electrophilic carbonyl carbon.
Imine (Schiff Base) R-C=N-R'Low Readily hydrolyzed, especially under acidic conditions, due to the polarized C=N bond.
Carbamate R-O-CO-NH-R'Moderate Can be hydrolyzed under acidic or basic conditions, similar to esters and amides.

Photochemical Degradation Studies

This compound contains a phenylamino chromophore, which can absorb ultraviolet (UV) radiation from sunlight, making the molecule susceptible to photochemical degradation. mdpi.com While specific studies on this compound are limited, the degradation pathways can be inferred from research on aniline and other N-alkylanilines. acs.org

The primary mechanisms of photodegradation are expected to involve photo-oxidation facilitated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen, which are generated in sunlit natural waters. researchgate.net

Potential photochemical degradation pathways include:

N-Dealkylation: Cleavage of the nitrogen-carbon bond of the propan-2-yl group to yield aniline and other products.

Side-Chain Oxidation: Oxidation of the propan-2-yl side chain, potentially leading to the formation of alcohols, ketones, or carboxylic acids.

Aromatic Ring Hydroxylation: Addition of hydroxyl groups to the phenyl rings, forming aminophenol-type structures.

Photo-oxidation of the Amine: The nitrogen atom itself can be oxidized, leading to the formation of radical cations and subsequent complex reactions.

These primary degradation products can undergo further photochemical reactions, leading to the formation of a complex mixture of smaller organic molecules and eventual mineralization to CO2, water, and inorganic nitrogen. The rate of photodegradation is highly dependent on environmental factors such as light intensity, pH, and the presence of photosensitizing substances in the water. mdpi.com

Thermal Decomposition Analysis

The thermal stability of this compound is dictated by the strength of its covalent bonds. In the absence of reactive species, significant decomposition is expected to occur only at elevated temperatures. Studies on related aromatic amines and alkyl-substituted aromatic compounds suggest that the primary decomposition pathways involve the homolytic cleavage of the weakest bonds in the molecule.

For this compound, the likely points of initial bond cleavage during pyrolysis are:

The C-N bond between the aniline nitrogen and the propan-2-yl group.

The benzylic C-C bond between the phenyl ring and the propan-2-yl group.

Pyrolysis studies of phenethylamine, a structurally similar compound, show that decomposition at high temperatures (above 450 °C) results in cleavage of the benzylic C-C bond to form benzyl radicals and cleavage of the C-N bond. Applying this to this compound, the thermal decomposition would likely proceed through radical mechanisms, generating a variety of smaller, volatile products.

Bond Cleavage Site Initial Products (Radicals) Potential Final Products
N—C(propyl) bond Anilinyl radical (•NHPh), 1-phenylpropan-2-yl radicalAniline, Toluene, Styrene, Propene
C(benzyl)—C(propyl) bond Benzyl radical (•CH2Ph), N-(1-methylethyl)aniline radicalToluene, N-isopropylaniline, Ethene

The exact distribution of products depends heavily on the specific conditions of the thermal analysis, such as temperature, heating rate, and the presence or absence of oxygen. In an inert atmosphere, fragmentation and rearrangement are the dominant pathways, whereas in the presence of oxygen, oxidative decomposition will occur, leading to the formation of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

Theoretical and Computational Chemistry of N 1 Phenylpropan 2 Yl Aniline

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in studying the electronic structure and properties of molecular systems. DFT methods, such as the B3LYP hybrid functional combined with Pople-style basis sets like 6-311++G(d,p), offer a balance of computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties. researchgate.netarxiv.org These calculations are foundational for understanding the behavior of N-(1-phenylpropan-2-yl)aniline at a molecular level.

Table 1: Representative Predicted Geometric Parameters for this compound based on DFT Calculations of Analogous Compounds.

ParameterBond/AnglePredicted Value
Bond Length (Å) C-C (aniline ring)~1.39 - 1.40
C-C (phenyl ring)~1.39 - 1.40
C-N (aniline)~1.40 - 1.43
N-C (propyl chain)~1.46 - 1.48
Bond Angle (°) C-N-C~118 - 122
C-C-N (propyl chain)~110 - 113

Vibrational frequency calculations are performed on the optimized geometry to predict the molecule's infrared (IR) and Raman spectra. These calculations not only confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also allow for the assignment of specific vibrational modes to the observed spectral bands. materialsciencejournal.orgrsc.orgasianpubs.org

For this compound, the vibrational spectrum would exhibit characteristic peaks corresponding to the motions of its functional groups. DFT calculations on related molecules like amphetamine and aniline (B41778) provide a basis for assigning these frequencies. materialsciencejournal.orgrsc.orgnih.gov Key vibrational modes would include the N-H stretching of the secondary amine, C-N stretching vibrations, aromatic C-H stretching from the two phenyl rings, and various bending and rocking motions of the alkyl chain. Comparing the calculated (scaled) frequencies with experimental data is a standard method for validating the computational model. asianpubs.org

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound.

Vibrational ModeDescriptionPredicted Frequency Range (cm⁻¹)
ν(N-H) N-H stretching3400 - 3500
ν(C-H) aromatic Aromatic C-H stretching3000 - 3100
ν(C-H) aliphatic Aliphatic C-H stretching2850 - 2980
ν(C=C) aromatic Aromatic ring stretching1500 - 1600
δ(N-H) N-H bending1500 - 1550
ν(C-N) C-N stretching1250 - 1350

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular bonding, charge distribution, and hyperconjugative interactions. researchgate.netnih.govyoutube.com It provides a detailed picture of the electron density delocalization from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of intramolecular charge transfer (ICT). iau.ir

In this compound, a significant interaction is expected to be the delocalization of the nitrogen atom's lone pair (LP) into the antibonding π* orbitals of the attached aniline ring. This LP(N) → π*(C-C) interaction contributes to the planarization of the C-N-C bond and indicates a transfer of electron density from the nitrogen to the aromatic system. Other significant interactions would involve delocalizations from C-H or C-C sigma bonds into vicinal antibonding orbitals, which collectively stabilize the molecule. NBO analysis on amphetamine derivatives confirms the importance of such charge transfer effects. researchgate.netresearchgate.net

Table 3: Principal NBO Donor-Acceptor Interactions and Second-Order Perturbation Energies (E(2)) Predicted for this compound.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol) (Representative)
LP (N)π* (C-C) aniline ringHigh
π (C-C) aniline ringπ* (C-C) aniline ringModerate
σ (C-H) propyl chainσ* (C-N)Low
σ (C-C) propyl chainσ* (C-N)Low

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgtaylorandfrancis.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy and spatial distribution of these orbitals are critical for understanding a molecule's electronic transitions and reactivity. acs.orgmalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. malayajournal.org Conversely, a small gap suggests the molecule is more polarizable and reactive. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Computational studies on amphetamine and related phenethylamines provide reference values for these parameters. researchgate.netnih.gov

Table 4: Predicted Frontier Orbital Energies and Global Reactivity Descriptors for this compound.

ParameterSymbolFormulaPredicted Value (eV) (Representative)
HOMO EnergyEHOMO--5.0 to -6.0
LUMO EnergyELUMO--0.5 to -1.5
Energy GapΔEELUMO - EHOMO~4.5
Ionization PotentialI-EHOMO5.0 to 6.0
Electron AffinityA-ELUMO0.5 to 1.5
Electronegativityχ(I + A) / 2~3.25
Chemical Hardnessη(I - A) / 2~2.25
Chemical SoftnessS1 / (2η)~0.22

The spatial distribution of the frontier orbitals visualizes the regions involved in electronic transitions. For this compound, the HOMO is expected to be primarily localized on the electron-rich aniline moiety, specifically on the nitrogen atom and the π-system of the phenyl ring, reflecting its role as the primary electron-donating site. acs.org The LUMO, conversely, is likely to be distributed over the π-antibonding orbitals of one or both of the phenyl rings, which can act as electron-accepting regions. malayajournal.org This distribution indicates that the lowest-energy electronic transition (HOMO → LUMO) corresponds to an intramolecular charge transfer from the aniline nitrogen and its associated ring to the aromatic systems. dergipark.org.tr

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is mapped onto the electron density of the molecule, with different colors representing varying electrostatic potentials.

The MEP surface of this compound reveals distinct regions of positive and negative electrostatic potential, which are indicative of its electrophilic and nucleophilic sites, respectively.

Nucleophilic Sites: Regions with negative electrostatic potential (typically colored red or yellow) are electron-rich and thus susceptible to electrophilic attack. In this compound, the most significant nucleophilic character is concentrated around the nitrogen atom of the aniline moiety due to the presence of its lone pair of electrons. The π-electron clouds of the two phenyl rings also exhibit negative potential, making them potential sites for interaction with electrophiles.

Electrophilic Sites: Regions with positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms bonded to the nitrogen and the aromatic rings are expected to be the primary electrophilic sites.

Based on the general principles observed for aniline and its derivatives, the MEP analysis of this compound can be qualitatively summarized as follows:

Molecular RegionPredicted Electrostatic PotentialPredicted Reactivity
Aniline Nitrogen AtomNegativeNucleophilic (site of protonation and alkylation)
Phenyl Rings (π-system)NegativeNucleophilic (sites for electrophilic aromatic substitution)
Amine HydrogenPositiveElectrophilic
Aromatic HydrogensPositiveElectrophilic

Conformational Analysis and Potential Energy Surface Mapping

The conformational flexibility of this compound is primarily governed by the rotation around several key single bonds. Understanding the energy landscape associated with these rotations is crucial for determining the molecule's preferred three-dimensional structure.

The rotation around the C-N bond of the aniline group and the C-C bonds connecting the phenyl rings to the main chain are associated with specific energy barriers. These barriers arise from steric hindrance and changes in electronic delocalization. While specific experimental or calculated values for this compound are not available in the reviewed literature, data from analogous N-alkylanilines and substituted biphenyls can provide valuable estimates. csic.es

Rotational BondType of SubstituentEstimated Rotational Barrier (kcal/mol)Factors Influencing the Barrier
Phenyl-Nitrogen (Aniline)1-phenylpropan-2-yl5 - 10Steric hindrance from the bulky alkyl group, resonance stabilization of the N-phenyl bond.
Phenyl-Carbon (Propyl chain)Propyl chain2 - 5Steric interactions between the phenyl ring and the rest of the molecule.

This table presents estimated rotational barriers based on values reported for structurally similar N-aryl and biphenyl (B1667301) systems, as direct computational data for this compound was not found. csic.esbiomedres.us

This compound possesses a chiral center at the second carbon of the propane (B168953) chain. Therefore, it can exist as two enantiomers, (R)-N-(1-phenylpropan-2-yl)aniline and (S)-N-(1-phenylpropan-2-yl)aniline. When interacting with another chiral entity, these enantiomers can form diastereomeric complexes with different energies. While the enantiomers themselves are isoenergetic in an achiral environment, computational studies on diastereomeric salts of similar chiral amines, such as 1-phenylethylamine, have shown that energy differences between diastereomers can be calculated to predict the efficiency of chiral resolution. nih.gov These energy differences arise from the different spatial arrangements and intermolecular interactions in the diastereomeric pairs.

A hypothetical computational study on the diastereomeric complexes of (R)- and (S)-N-(1-phenylpropan-2-yl)aniline with a chiral acid (e.g., tartaric acid) could yield the following type of data:

Diastereomeric ComplexCalculated Relative Energy (kcal/mol)
(R)-amine-(R)-acid0.00
(S)-amine-(R)-acid1.5 - 3.0

This table is illustrative and based on the principles of diastereomeric interactions. Specific computational data on the diastereomeric energy differences of this compound is not available in the surveyed literature.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational changes and intermolecular interactions of a molecule in a simulated environment, such as a solvent.

An MD simulation of this compound, typically in a solvent like water or an organic solvent, would allow for a thorough exploration of its conformational space. The simulation would start with an initial geometry of the molecule, and over the course of the simulation, the molecule would be allowed to freely rotate and bend, sampling various low-energy conformations.

The output of an MD simulation is a trajectory, which is a record of the positions and velocities of all atoms at discrete time steps. Analysis of this trajectory can reveal:

Preferred Conformations: By analyzing the distribution of dihedral angles and other geometric parameters over time, the most stable and frequently occurring conformations can be identified.

Conformational Transitions: The trajectory can show the pathways and timescales of transitions between different conformations.

Solvent Effects: The influence of the solvent on the conformational preferences of the molecule can be assessed by analyzing the solvent structure around the solute and the intermolecular interactions.

While specific MD simulation studies on this compound are not present in the searched literature, the methodology is well-established for studying the dynamics of similar organic molecules in solution. nih.gov

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)

The conformational landscape and stability of this compound are significantly influenced by a variety of non-covalent intramolecular interactions. Computational chemistry provides powerful tools to identify and quantify these forces, which include potential hydrogen bonding and other weaker interactions that dictate the molecule's three-dimensional structure.

Within the this compound molecule, the secondary amine group (N-H) can act as a hydrogen bond donor. The potential hydrogen bond acceptors are the π-electron systems of the two phenyl rings. Such N-H···π interactions, while weaker than conventional hydrogen bonds, play a crucial role in stabilizing specific conformations. The analysis of these interactions is often performed using methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis.

QTAIM analysis can identify bond critical points (BCPs) between the amine hydrogen and the carbon atoms of the phenyl rings. The electron density (ρ) and the Laplacian of the electron density (∇²ρ) at these points provide quantitative measures of interaction strength. For instance, studies on similar aniline derivatives have demonstrated the presence of weak intramolecular hydrogen bonds that influence molecular conformation and spectroscopic properties. For this compound, computational models would likely predict a folded conformation where the aniline proton is in close proximity to the phenyl ring of the phenylpropan-2-yl group, stabilized by such an N-H···π interaction.

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) Analysis

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational dynamics of flexible molecules like this compound over time. The stability and flexibility of the molecular structure during these simulations are quantified using Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) analyses.

Root Mean Square Deviation (RMSD) measures the average distance between the atoms of a simulated conformation and a reference structure (typically the initial, energy-minimized structure). A plot of RMSD over simulation time indicates the structural stability of the molecule. For this compound, a stable RMSD trajectory that plateaus after an initial equilibration period would suggest that the molecule maintains a consistent average conformation. Large fluctuations or a continuously increasing RMSD might indicate significant conformational changes or that the molecule has not reached equilibrium.

Root Mean Square Fluctuation (RMSF) provides insight into the flexibility of individual atoms or groups of atoms within the molecule. It measures the fluctuation of each atom around its average position over the course of the simulation. For this compound, higher RMSF values would be expected for the terminal methyl group and the phenyl rings, which are likely to exhibit greater rotational and vibrational motion. The atoms in the core structure, particularly the bonds linking the aniline and phenylpropane moieties, would be expected to show lower RMSF values, indicating less flexibility. This analysis helps to identify the rigid and flexible regions of the molecule, which is crucial for understanding its dynamic behavior.

Below is an illustrative data table showing typical outputs from an RMSD and RMSF analysis for a molecule like this compound after a molecular dynamics simulation.

Analysis MetricRegion of MoleculeTypical Value (Å)Interpretation
RMSD Entire Molecule (Backbone)1.5 ± 0.3Indicates overall structural stability after equilibration.
RMSF Aniline Phenyl Ring1.2Moderate flexibility, rotational motion.
RMSF Phenylpropan Phenyl Ring1.4Slightly higher flexibility due to linkage.
RMSF Propyl Chain (CH, CH₂)0.8Relatively rigid core structure.
RMSF Terminal Methyl Group2.1High flexibility, free rotation.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis, ECD)

Computational chemistry is instrumental in predicting various spectroscopic properties, providing a powerful complement to experimental analysis for structure elucidation.

Gauge-Including Atomic Orbital (GIAO) Approach for NMR

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational chemistry for structural verification. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), is one of the most reliable approaches for calculating NMR isotropic shielding constants.

The calculated shielding constants (σ) are then converted to chemical shifts (δ) using a reference standard, such as tetramethylsilane (B1202638) (TMS), according to the equation: δ = σ_ref - σ_calc. For nitrogen-containing compounds like this compound, ¹⁵N NMR chemical shifts are particularly informative about the electronic environment of the nitrogen atom. DFT-GIAO calculations have been systematically investigated for predicting ¹⁵N chemical shifts in various aniline derivatives, showing good correlation with experimental values after linear scaling.

The accuracy of GIAO calculations depends on the chosen level of theory (functional) and basis set. For aniline derivatives, functionals like B3LYP with basis sets such as 6-311++G(2d,p) or cc-pVDZ have been shown to provide reliable predictions. These calculations can help assign ambiguous signals in experimental spectra and provide insights into how substituents and conformation affect the electronic shielding around each nucleus.

An example of how predicted NMR data would be presented is shown in the table below.

AtomExperimental δ (ppm)Calculated δ (ppm) (GIAO/B3LYP/6-311+G(d,p))Deviation (ppm)
¹H (N-H) (Value)(Value)(Value)
¹³C (Aniline C1) (Value)(Value)(Value)
¹³C (Phenyl C1') (Value)(Value)(Value)
¹⁵N (Value)(Value)(Value)

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the excited-state properties of molecules, enabling the prediction of electronic absorption spectra such as UV-Vis and Electronic Circular Dichroism (ECD).

For aromatic compounds like this compound, the UV-Vis spectrum is characterized by electronic transitions, primarily π → π* and n → π* transitions associated with the phenyl rings and the nitrogen lone pair. TD-DFT calculations can predict the vertical excitation energies (corresponding to absorption wavelengths, λ_max), oscillator strengths (f), and the molecular orbitals involved in these transitions.

The choice of functional is critical for accurate TD-DFT predictions. Range-separated hybrid functionals like CAM-B3LYP and ωB97X-D often provide better accuracy for the electronic spectra of aniline and its derivatives compared to standard hybrid functionals. These calculations can help interpret experimental spectra by assigning specific absorption bands to particular electronic transitions within the molecule. For a chiral molecule, TD-DFT can also predict the ECD spectrum, which is essential for determining its absolute configuration.

A representative data table from a TD-DFT calculation is provided below, illustrating the predicted electronic transitions.

TransitionExcitation Energy (eV)Wavelength λ (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁4.402820.05n → π
S₀ → S₂5.152410.65HOMO → LUMO (π → π)
S₀ → S₃5.882110.40HOMO-1 → LUMO (π → π*)

Non Biological Applications and Material Science Relevance of N 1 Phenylpropan 2 Yl Aniline

Role as a Key Synthetic Intermediate for Complex Organic Molecules

N-(1-phenylpropan-2-yl)aniline can serve as a valuable precursor in the synthesis of more complex organic structures, particularly in the realms of fine chemicals and chiral amine derivatives.

As a substituted aniline (B41778), this compound can be a precursor in the synthesis of various fine chemicals. The aniline ring can undergo electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The secondary amine functionality can also be a site for further chemical modifications. While specific industrial applications of this compound as a precursor are not widely reported, related aniline derivatives are integral to the synthesis of dyes, pharmaceuticals, and agrochemicals.

Optically active amines are crucial building blocks in the synthesis of chiral pharmaceuticals and intermediates. The presence of a stereocenter in the 1-phenylpropan-2-yl group of this compound makes it a potential chiral building block. Chiral amines are synthesized through various methods, including the resolution of racemic mixtures and asymmetric synthesis. The synthesis of enantiomerically pure 1-arylpropan-2-amines, which are structurally related to the backbone of this compound, is of significant interest for producing compounds with specific biological activities.

Attribute Description Relevance to this compound
Chiral Center The second carbon of the propan-2-yl chain is a stereocenter.Allows for the synthesis of enantiomerically pure downstream products.
Aniline Moiety The N-phenyl group is reactive towards various chemical transformations.Provides a site for further functionalization to build molecular complexity.
Secondary Amine The nitrogen atom is bonded to two carbon atoms.Can be a target for N-alkylation, N-acylation, or other modifications.

Potential in Polymer Chemistry

The structure of this compound suggests its potential use as a monomer in the synthesis of polyaniline derivatives, where the alkyl-aniline moiety could influence the resulting polymer's properties.

Polyaniline (PANI) is a well-known conducting polymer, and its properties can be tuned by introducing substituents onto the aniline monomer. The polymerization of aniline derivatives can be achieved through chemical or electrochemical oxidation. While there is no specific literature detailing the polymerization of this compound, studies on other ortho-alkyl substituted anilines have shown that such monomers can be polymerized to form soluble and electroactive polymers. The synthesis of new functional monomers based on substituted anilines is an active area of research aimed at developing polymers with tailored properties.

The incorporation of an alkyl group, such as the 1-phenylpropan-2-yl group, onto the aniline backbone is expected to significantly impact the properties of the resulting polymer.

Solubility: One of the major challenges with unsubstituted polyaniline is its poor solubility in common organic solvents. Attaching alkyl chains to the polyaniline backbone is a common strategy to enhance solubility. The bulky and nonpolar 1-phenylpropan-2-yl group would likely increase the solubility of the corresponding polymer in organic solvents, facilitating its processing and the formation of thin films.

Electronic Properties: The electronic properties of polyaniline derivatives are influenced by both steric and electronic effects of the substituents. The alkyl group can affect the planarity of the polymer chain, which in turn influences the extent of π-electron delocalization and, consequently, the polymer's conductivity and optical properties.

Property Influence of the N-(1-phenylpropan-2-yl) Moiety Reference Analogy
Solubility Expected to increase in organic solvents due to the bulky, nonpolar group.Alkyl-substituted polyanilines show enhanced solubility.
Morphology The substituent can alter the packing of polymer chains, affecting surface morphology.Substituents on aniline monomers have been shown to change polymer morphology from hierarchical to spherical structures.
Electronic Properties The steric hindrance of the substituent may affect the polymer's conjugation length and conductivity.The impact of substituents on polymer characteristics is rationalized in terms of steric and electronic effects.

Applications in Catalysis (e.g., as a Ligand or Organocatalyst)

Aniline and its derivatives are known to act as ligands in transition metal catalysis. For instance, palladium(II)-NHC (N-heterocyclic carbene) complexes bearing aniline ligands have been developed as highly active precatalysts for cross-coupling reactions. The electronic and steric properties of the aniline ligand can be tuned to optimize the catalytic activity. While there are no specific reports on this compound as a ligand, its structural features could be exploited in the design of new catalysts.

In the realm of organocatalysis, chiral amines are widely used to catalyze asymmetric reactions. The enantioselective organocatalytic alkylation of aniline rings has been demonstrated using chiral secondary amine catalysts. Although this compound itself is not a primary amine catalyst, its chiral nature could potentially be utilized in the design of more complex organocatalytic systems. For example, a related compound, N-(1-phenylpropyl)aniline, has been synthesized via organocatalytic asymmetric reduction of an imine, highlighting the relevance of such structures in asymmetric synthesis.

Ligand Design for Metal-Catalyzed Reactions

The design of ligands is central to transition metal catalysis, enabling control over the reactivity and selectivity of the metal center. Aniline and its derivatives have been successfully employed as ancillary ligands, particularly in palladium catalysis, where they can stabilize the metal center and influence the reaction outcome.

Recent studies have shown that well-defined, air- and moisture-stable palladium(II) complexes bearing aniline ligands, such as [(NHC)PdCl₂(aniline)] (where NHC is an N-heterocyclic carbene), are highly active precatalysts for a variety of cross-coupling reactions. organic-chemistry.org These reactions include the Suzuki-Miyaura cross-coupling of amides and esters, as well as Buchwald-Hartwig amination. organic-chemistry.org The versatility of the aniline scaffold allows for significant tuning of the catalyst's properties. By altering the substituents on the aniline ring, researchers can modify the electronic and steric environment around the palladium center, which in turn enhances catalytic performance. organic-chemistry.org

This compound possesses two key features that make it an interesting candidate for ligand design:

Steric Bulk: The 1-phenylpropan-2-yl group provides significant steric hindrance. In catalysis, bulky ligands are often crucial for promoting reductive elimination and preventing catalyst deactivation, leading to higher reaction yields.

Chirality: The substituent contains a stereocenter, making the ligand chiral. Chiral ligands are essential for asymmetric catalysis, a field dedicated to synthesizing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

While direct studies employing this compound as a ligand are not yet prominent in the literature, its structure aligns with the principles used to develop novel ligands for challenging chemical transformations. rutgers.edu The modular synthesis of advanced ligands often starts from readily available materials like aniline, suggesting that this compound could serve as a valuable precursor for sterically demanding, chiral ligand systems. rutgers.edu

Table 1: Comparison of Aniline-Derived Ligands in Suzuki-Miyaura Cross-Coupling of Amides.
Aniline Ligand on [(IPr)PdCl₂(ligand)]Substituent NatureReaction TimeYield (%)Reference
AnilineNeutral3 h75% organic-chemistry.org
3-TrifluoromethylanilineElectron-withdrawing3 h92% organic-chemistry.org
4-MethoxyanilineElectron-donating3 h68% organic-chemistry.org
This compoundBulky, Chiral (Hypothetical)N/AN/A

Organocatalytic Transformations

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has become a third pillar of catalysis alongside metal and biocatalysis. Aniline and its derivatives are frequently used as substrates or key components in organocatalytic reactions, often involving activation through the formation of iminium ions.

One notable area is the enantioselective alkylation of aniline rings with α,β-unsaturated aldehydes, catalyzed by chiral secondary amines like imidazolidinones. princeton.edu In these reactions, the N-substituents on the aniline substrate can significantly influence reactivity. Studies have shown that various N-alkyl and N-aryl anilines can participate effectively, leading to the construction of complex molecules with high enantioselectivity. princeton.edu Given its structure, this compound could potentially serve as a substrate in similar organocatalytic Friedel-Crafts type alkylations.

Furthermore, the structural motif of this compound is relevant to products of organocatalytic reactions. For instance, the asymmetric reduction of an imine, (E)-N,1-diphenyl-1-propanimine, using trichlorosilane (B8805176) and an organocatalyst can yield the closely related compound N-(1-phenylpropyl)aniline. researchgate.net This demonstrates the accessibility of this class of chiral amines through established organocatalytic methods. The development of such transformations highlights the importance of these structures as synthetic targets and building blocks in organic chemistry.

Table 2: Examples of Organocatalytic Alkylation of Substituted Anilines.
Aniline SubstrateAldehydeCatalystYield (%)Enantiomeric Excess (ee %)Reference
N,N-Dimethyl-3-anisidineCrotonaldehyde(2S,5S)-5-benzyl-2-tert-butyl-imidazolidinone86%87% princeton.edu
N-Phenyl pyrrolidineCrotonaldehyde(2S,5S)-5-benzyl-2-tert-butyl-imidazolidinone70%89% princeton.edu
IndolineCinnamaldehyde(2S,5S)-5-benzyl-2-tert-butyl-imidazolidinone76%96% princeton.edu

Material Science Potential (e.g., Optoelectronic Materials, Sensors)

In material science, polyaniline (PANI) is a well-known conductive polymer prized for its unique electronic properties, environmental stability, and ease of synthesis. researchgate.net A key strategy for advancing PANI-based materials is the chemical modification of the aniline monomer before polymerization. Introducing substituents onto the aniline ring or the nitrogen atom can dramatically alter the properties of the resulting polymer, such as solubility, processability, morphology, and ultimately, its function in devices. nih.govrsc.org

The polymerization of N-substituted aniline derivatives like this compound could lead to novel functional polymers. The presence of the bulky 1-phenylpropan-2-yl group on the nitrogen atom would likely disrupt the planarity and close packing of polymer chains that often renders unsubstituted PANI insoluble and difficult to process. This could result in a polymer that is more soluble in common organic solvents, facilitating its incorporation into devices through techniques like spin-coating to create thin films. nih.gov

Research on polymers derived from other substituted anilines has demonstrated the potential for creating materials with tailored properties for specific applications. For example, polymers based on ortho-substituted anilines have been synthesized and characterized for their use in chemical sensors. nih.govrsc.org These studies show that the nature of the substituent affects the polymer's surface morphology and its sensitivity to analytes like moisture and ammonia. rsc.org Similarly, studies on poly-2-(1‐methylbut-2‐en-1‐yl)aniline have revealed interesting fluorescence and photoconductivity properties, suggesting applications in optoelectronic devices. lettersonmaterials.com

Therefore, a polymer derived from this compound could exhibit a unique combination of properties:

Enhanced Solubility: For improved processability into thin films.

Defined Morphology: The bulky group would influence the polymer's solid-state structure, which is critical for sensor performance.

Chiroptical Properties: The incorporation of a chiral center into the polymer backbone could lead to materials that interact with circularly polarized light, opening possibilities in advanced optics and sensing.

The development of such polymers represents a promising avenue for creating next-generation materials for flexible electronics, chemical sensors, and optoelectronic applications. nih.gov

Table 3: Effect of Substituents on the Properties of Polyaniline Derivatives.
MonomerKey Property Change in PolymerPotential ApplicationReference
AnilineHigh conductivity, poor solubilityCorrosion protection, electrodes researchgate.net
2-(1-methylbut-2-en-1-yl)anilineSoluble in organic solvents, forms filmsChemical sensors for moisture and ammonia nih.govrsc.org
This compound (Hypothetical)Expected high solubility, potential chiroptical propertiesProcessable films for sensors, optoelectronics

Future Directions and Emerging Research Avenues for N 1 Phenylpropan 2 Yl Aniline

Development of More Sustainable Synthetic Routes

The synthesis of N-alkylanilines, including N-(1-phenylpropan-2-yl)aniline, has traditionally relied on methods that may involve harsh reaction conditions, multi-step processes, or the use of environmentally harmful transition metals. chemistryviews.org Future research is increasingly focused on developing "green" and sustainable synthetic protocols that offer high atom economy and minimize waste.

Key areas of development include:

Catalytic Hydrogenation: Eco-friendly methods such as catalytic hydrogenation are being explored to replace traditional, less efficient reduction methods for converting azides to primary amines, a potential step in multi-step syntheses. chemrxiv.org

Benign Catalysts: There is a growing emphasis on using environmentally benign and inexpensive catalysts, such as iron(II) salts, to replace more hazardous transition metals in C-H amination reactions. chemistryviews.org

Alternative Energy Sources: Microwave-assisted and ultrasound-mediated reactions are being investigated to reduce reaction times, improve yields, and often eliminate the need for hazardous solvents. mdpi.comresearchgate.netorientjchem.org

Photocatalysis: Visible-light-induced N-alkylation presents a clean and renewable energy-driven approach, avoiding the need for metal catalysts, bases, and ligands, which simplifies the process and reduces environmental impact. nih.gov

Biocatalysis: The use of enzymes, such as transaminases, offers a highly selective and environmentally attractive method for synthesizing chiral amines from prochiral ketones, which could be adapted for asymmetric synthesis routes. researchgate.net

These sustainable approaches aim to make the production of this compound and related compounds more efficient, cost-effective, and environmentally responsible. researchgate.net

Exploration of Novel Catalytic Applications

The N-alkylation of anilines is a critical process, and significant research is dedicated to discovering and optimizing catalytic systems to facilitate this transformation. Future work will likely focus on novel catalyst design and the application of existing catalysts in new, more efficient ways.

Emerging research in this area includes:

Iron Catalysis: Iron-based catalysts are gaining attention for the synthesis of N-alkylanilines due to iron's low cost and environmental friendliness. chemistryviews.org

Copper Catalysis: Copper-catalyzed systems, including copper-chromite and various copper complexes, have been shown to be effective for N-alkylation of anilines with alcohols, often under milder conditions than traditional methods. nih.govresearchgate.net Photoinduced, copper-catalyzed reactions are also emerging as a powerful strategy for creating C-N bonds with high enantioselectivity. dicp.ac.cnnih.gov

Immobilized Catalysts: The use of catalysts immobilized on solid supports, such as ferric perchlorate (B79767) on silica (B1680970) gel, allows for easy recovery and reuse, enhancing the sustainability of the process. researchgate.net

Organocatalysis: Phosphonium-based ionic liquids have been shown to be effective organocatalysts for the N-alkylation of aromatic amines, offering a metal-free alternative. nih.gov

The table below summarizes various catalytic systems used for the N-alkylation of anilines, highlighting the diversity of approaches being explored.

Catalyst TypeExamplesKey AdvantagesReference
Iron-BasedFeSO₄·7H₂OEnvironmentally benign, inexpensive chemistryviews.org
Copper-BasedCuCl₂, Copper-Chromite, (L1)CuClHigh efficiency, can be used in photoinduced reactions for high enantioselectivity dicp.ac.cnresearchgate.net
Ruthenium-Based[Ru]-complexesHigh activity and selectivity for mono-N-alkylanilines scribd.com
Immobilized CatalystsFe(ClO₄)₃/SiO₂Reusable, simple procedure, mild conditions researchgate.net
OrganocatalystsPhosphonium ionic liquidsMetal-free, chemoselective nih.gov

Advanced In Situ Spectroscopic Studies of Reactions

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes. Advanced in situ spectroscopic techniques allow researchers to monitor reactions in real-time, providing valuable insights into reaction kinetics, intermediates, and the influence of various parameters.

Future research will likely employ a range of in situ methods:

NMR Spectroscopy: Techniques like 1H and 31P NMR can be used to track the concentration of reactants, products, and key catalytic intermediates throughout a reaction. dicp.ac.cnnih.gov

FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for identifying functional groups and tracking the formation of intermediates and products during aniline (B41778) oxidation and polymerization, providing structural information on the species present. researchgate.netmdpi.comnih.gov

UV-Vis-NIR Spectroscopy: This method is effective for studying the electronic properties of aniline oligomers and polymers, helping to characterize different oxidation states (leucoemeraldine, emeraldine, pernigraniline) that may form during synthesis or subsequent reactions. researchgate.net

Electron Paramagnetic Resonance (EPR): EPR spectroscopy is particularly useful for studying reactions that involve radical intermediates, such as in certain copper-catalyzed C-N coupling reactions. dicp.ac.cn

By combining these techniques, a comprehensive picture of the reaction pathway for the synthesis of this compound can be constructed, enabling more precise control and optimization. researchgate.netrsc.org

Integration with Machine Learning for Property Prediction and Synthesis Design

Machine learning (ML) is rapidly becoming an indispensable tool in chemistry for accelerating discovery and optimizing processes. semanticscholar.org For this compound, ML can be applied in several impactful ways.

Property Prediction: Quantitative Structure-Property Relationship (QSPR) models, built using ML algorithms like graph neural networks, can predict a wide range of physicochemical and biological properties directly from the molecular structure. nih.govarxiv.orgchemrxiv.orgarxiv.orgnih.gov This allows for rapid screening of virtual derivatives of this compound for desired characteristics without the need for synthesis and experimental testing.

Synthesis Design and Optimization: ML algorithms, particularly Bayesian optimization, can be used to efficiently explore large reaction parameter spaces (e.g., temperature, concentration, catalyst loading, solvent choice) to identify optimal conditions for synthesizing this compound. chemrxiv.orgacs.org This data-driven approach can significantly reduce the experimental effort required to maximize yield and minimize cost and environmental impact. researchgate.net

Generative Modeling: Advanced ML models can design entirely new amine structures with specific, optimized properties tailored for applications like CO2 capture, a concept that could be extended to design novel derivatives of this compound for various functions. arxiv.org

The integration of ML with automated experimental setups ("self-optimizing" systems) represents a paradigm shift in chemical synthesis, enabling faster development of robust and efficient processes. acs.org

Investigation of Solid-State Forms and Polymorphism

The solid-state structure of a chemical compound can significantly influence its physical properties, such as melting point, solubility, and stability. tricliniclabs.com Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a common phenomenon for organic molecules. fda.gov

While specific studies on the polymorphism of this compound are not widely reported, this represents a critical area for future investigation. A thorough solid-form screening would be essential to:

Identify Different Crystalline Forms: Systematically search for polymorphs, solvates (hydrates), and amorphous forms. tricliniclabs.comfda.gov

Characterize Each Form: Use techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and solid-state NMR (ssNMR) to characterize the different solid forms. nih.gov

Determine Thermodynamic Stability: Establish the relative stability of the different forms under various conditions (temperature, humidity) to identify the most stable form for development and storage.

Evaluate Physicochemical Properties: Measure key properties like solubility and dissolution rate for each form, as these can impact performance in various applications. tricliniclabs.com

Understanding the solid-state landscape of this compound is crucial for ensuring the reproducibility and consistency of any product or material derived from it. Although rare, polymorphism has been documented in secondary amines, underscoring the importance of such investigations. nih.gov

Multi-Scale Computational Modeling of this compound Systems

Computational modeling provides a powerful lens to investigate the properties and behavior of molecules from the electronic level up to macroscopic systems. For this compound, multi-scale modeling can offer insights that are difficult or impossible to obtain through experiments alone.

Quantum Chemistry (Atomistic Scale): Methods like Density Functional Theory (DFT) can be used to calculate fundamental molecular properties such as electronic structure, conformational energies, dipole moment, and spectroscopic characteristics. nih.gov This information is vital for understanding the molecule's intrinsic reactivity and its interactions.

Molecular Dynamics (Molecular Scale): MD simulations can predict the dynamic behavior of this compound in different environments, such as in various solvents or interacting with other molecules. This can help in understanding solvation effects and binding affinities. nih.gov

Graph-Theoretical Approaches (Mesoscopic Scale): These models can be used to analyze intermolecular interactions in solutions, providing insights into how molecules like this compound associate and form complexes in binary mixtures. researchgate.net

By combining these computational techniques, researchers can build a comprehensive, multi-scale understanding of this compound, guiding the rational design of new materials and synthetic processes. nih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-(1-phenylpropan-2-yl)aniline, and how can reaction conditions be optimized for higher yields?

  • Answer : The compound is typically synthesized via alkylation of aniline derivatives using 1-phenylpropan-2-ol or its halide counterparts. A common method involves acid-catalyzed nucleophilic substitution, where sulfuric acid facilitates the reaction between aniline and 2-bromo-1-phenylpropane . Optimization strategies include:

  • Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
  • Catalyst selection : Lewis acids (e.g., AlCl₃) improve electrophilicity of the alkylating agent.
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) achieves >95% purity .
  • Yield data : Reported yields range from 58% to 99%, depending on solvent polarity and stoichiometric ratios .

Q. Which spectroscopic techniques are most effective for characterizing N-(1-phenylpropan-2-yl)aniline, and how should conflicting data be resolved?

  • Answer : Key techniques include:

  • ¹H/¹³C NMR : Aromatic protons appear at δ 6.8–7.2 ppm, while the methine proton (CH) adjacent to the amine resonates at δ 3.8–4.2 ppm .
  • GC-MS : Molecular ion peak at m/z 211 (C₁₅H₁₇N⁺) and fragmentation patterns (e.g., loss of C₃H₇, m/z 156) confirm structure .
  • HPLC : Retention time (~12.3 min) under reverse-phase conditions (C18 column, acetonitrile/water) .
    • Data contradiction resolution : Cross-validate using FTIR (N-H stretch ~3400 cm⁻¹) and X-ray crystallography (if crystalline). Discrepancies in NMR splitting may arise from dynamic effects; variable-temperature NMR can clarify .

Advanced Research Questions

Q. How does the branched alkyl chain in N-(1-phenylpropan-2-yl)aniline influence its reactivity compared to linear analogs (e.g., N-pentylaniline)?

  • Answer : The 1-phenylpropan-2-yl group introduces steric hindrance, reducing nucleophilicity at the amine by ~30% (kinetic studies). This branching also:

  • Slows electrophilic aromatic substitution : Meta-directing effects dominate due to steric shielding of the ortho positions .
  • Enhances thermal stability : TGA shows decomposition onset at 220°C vs. 195°C for N-pentylaniline .
    • Table 1 : Comparative Reactivity
PropertyN-(1-Phenylpropan-2-yl)anilineN-Pentylaniline
Nucleophilicity (krel) 0.721.00
Thermal Stability (°C) 220195

Q. What experimental designs are recommended to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Answer :

  • Binding assays : Use fluorescence quenching or surface plasmon resonance (SPR) to measure affinity (Kd). For example, incubation with cytochrome P450 isoforms reveals competitive inhibition (IC₅₀ ~15 µM) .
  • Molecular docking : Perform in silico simulations (AutoDock Vina) to predict binding modes, guided by crystallographic data of related Schiff bases .
  • Metabolic stability : Incubate with liver microsomes (e.g., human S9 fraction) and monitor degradation via LC-MS/MS .

Q. How can computational tools aid in predicting the compound’s physicochemical properties and reaction pathways?

  • Answer :

  • DFT calculations : Gaussian 09 optimizes geometry at B3LYP/6-31G* level, predicting dipole moments (≈2.1 D) and HOMO-LUMO gaps (≈4.3 eV) .
  • Reaction pathway modeling : Use ChemDraw or ADF to simulate alkylation mechanisms, identifying transition states and activation energies .
  • Solubility prediction : COSMO-RS predicts logP ≈ 3.2, correlating with experimental logP (3.1 ± 0.2) .

Methodological Challenges

Q. What strategies resolve discrepancies between theoretical and experimental spectral data (e.g., NMR chemical shifts)?

  • Answer :

  • Dynamic effects : Use VT-NMR to assess conformational exchange; slow rotation about the C-N bond may split signals .
  • Solvent corrections : Apply the IEF-PCM model in computational workflows to account for solvent-induced shifts .
  • Crystallographic validation : Refine X-ray structures with SHELXL or OLEX2 to compare bond lengths/angles with DFT-optimized geometries.

Q. How can researchers design derivatives of N-(1-phenylpropan-2-yl)aniline to enhance specific properties (e.g., catalytic activity or binding affinity)?

  • Answer :

  • Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the para position to increase electrophilicity for Suzuki couplings .
  • Steric tuning : Replace the phenyl group with bulkier substituents (e.g., adamantyl) to modulate steric hindrance in coordination complexes .
  • Table 2 : Derivative Design Framework
ObjectiveModificationExpected Outcome
Enhanced binding Add -OH at meta positionHydrogen bonding with targets
Improved solubility Introduce -SO₃H groupIncreased aqueous solubility

Retrosynthesis Analysis

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Reactant of Route 1
N-(1-phenylpropan-2-yl)aniline
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N-(1-phenylpropan-2-yl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.